

Precision Synthesis of Oxolane-Substituted Sulfonate Esters

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Compound of Interest

Compound Name: (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride

CAS No.: 1600776-10-0

Cat. No.: B2813530

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Abstract & Strategic Importance

Oxolane (tetrahydrofuran) substituted sulfonate esters—specifically tetrahydrofuran-3-yl methanesulfonate (Ms) and p-toluenesulfonate (Ts)—are critical chiral building blocks in the synthesis of antiretroviral protease inhibitors (e.g., Amprenavir, Fosamprenavir) and SGLT2 inhibitors (e.g., Empagliflozin).

Their utility lies in converting the poor leaving group of 3-hydroxytetrahydrofuran (-OH) into a highly reactive electrophile (-OMs or -OTs), enabling facile nucleophilic substitution with amines, phenols, or carbon nucleophiles while retaining stereochemical configuration.

This guide provides a validated protocol for their preparation, emphasizing impurity control (Genotoxic Impurities - GTIs), stereochemical retention, and process safety.

Chemical Basis & Retrosynthesis

The synthesis relies on the nucleophilic attack of the oxolane alcohol oxygen upon the sulfur of the sulfonyl chloride. Unlike alkyl halide synthesis, this reaction does not break the C-O bond of the tetrahydrofuran ring; therefore, the stereochemistry of the starting material is preserved.

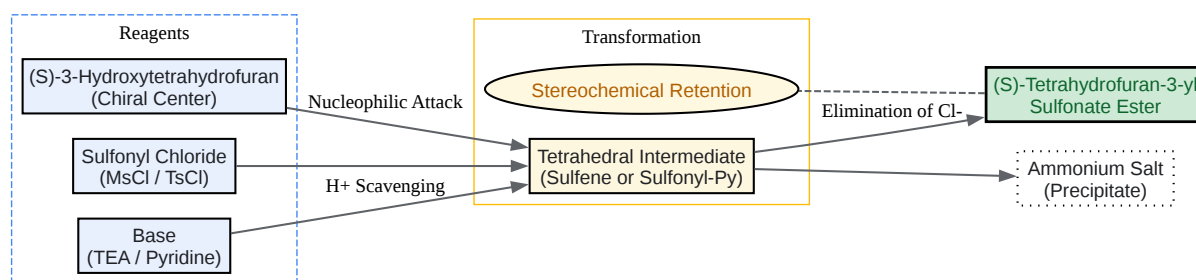
Mechanistic Pathways

The choice of base dictates the mechanism and impurity profile:

- Sulfene Pathway (with Triethylamine): Methanesulfonyl chloride (MsCl) undergoes E2 elimination to form a reactive sulfene intermediate, which is then trapped by the alcohol. This is fast but can be moisture-sensitive.
- Direct Substitution (with Pyridine): Pyridine acts as a nucleophilic catalyst and proton scavenger, favoring a direct

-like attack at the sulfur. This is often milder and preferred for stereochemically sensitive substrates.

Visualization: Reaction Logic



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Caption: Mechanistic flow ensuring stereochemical retention during sulfonate ester formation.

Critical Process Parameters (CPPs)

Parameter	Recommendation	Scientific Rationale
Temperature	< 5°C (Addition) 20-25°C (Aging)	Sulfonylation is exothermic. High temps during addition promote side reactions (e.g., elimination to dihydrofuran) and sulfonyl chloride hydrolysis.
Solvent	DCM (Standard) Toluene (Scale-up)	DCM offers high solubility for reactants but requires careful handling. Toluene is preferred for larger batches due to easier solvent recovery and safety profiles.
Stoichiometry	1.1 - 1.2 eq. Sulfonyl Chloride	Slight excess ensures full conversion of the alcohol. Large excesses increase the burden of removing genotoxic sulfonyl chloride residues.
Base	Triethylamine (TEA) (1.2 - 1.5 eq.)	TEA is cheap and effective for mesylates. Pyridine is reserved for difficult substrates or tosylation to prevent racemization.
Quench	Water / NaHCO ₃	Essential to hydrolyze unreacted sulfonyl chloride immediately to the corresponding sulfonic acid (non-genotoxic salt).

Validated Protocol: Preparation of (S)-Tetrahydrofuran-3-yl Methanesulfonate

Scale: 50 mmol (approx. 4.4 g starting alcohol) Target Yield: 85-95% Purity: >98% (HPLC)[1]

Materials

- (S)-3-Hydroxytetrahydrofuran: 4.41 g (50 mmol)
- Methanesulfonyl chloride (MsCl): 6.30 g (55 mmol, 1.1 eq)
- Triethylamine (TEA): 7.60 g (75 mmol, 1.5 eq)
- Dichloromethane (DCM): 50 mL (anhydrous)
- 1M HCl, Saturated NaHCO₃, Brine, MgSO₄.

Step-by-Step Methodology

Phase 1: Setup & Addition

- Inerting: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with
.
- Solvation: Charge (S)-3-Hydroxytetrahydrofuran and DCM (40 mL). Cool the solution to 0°C using an ice/water bath.
- Base Addition: Add Triethylamine (TEA) in one portion. Note: No exotherm is typically observed here.
- Electrophile Addition (Critical): Dilute MsCl in DCM (10 mL) and transfer to the addition funnel. Add dropwise over 30–45 minutes, maintaining internal temperature < 5°C.
 - Why? Rapid addition causes localized heating, leading to impurities and potential thermal runaway.

Phase 2: Reaction & Aging

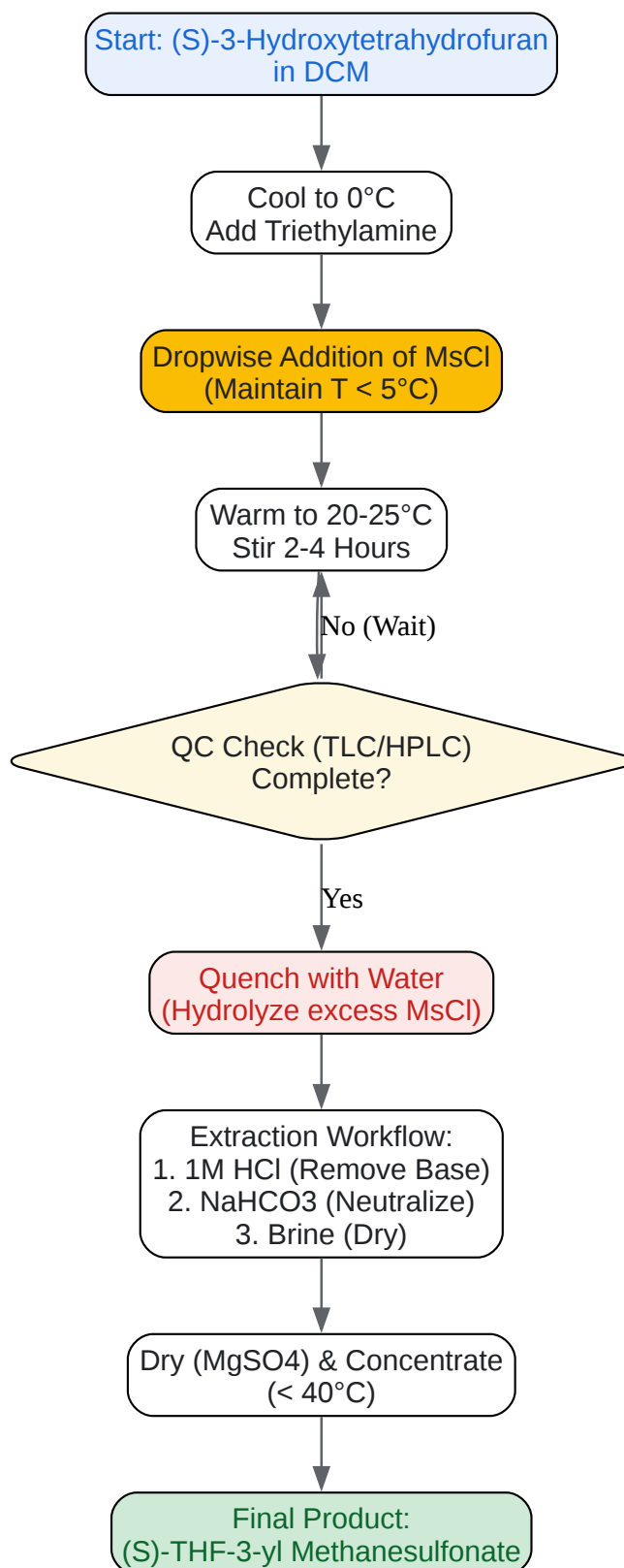
- Aging: Once addition is complete, allow the reaction to stir at 0°C for 15 minutes, then remove the ice bath and warm to Room Temperature (20–25°C).

- Monitoring: Stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
 - Endpoint: Disappearance of alcohol. Staining with KMnO_4 or PMA is required as the alcohol has weak UV absorbance.

Phase 3: Workup & Isolation

- Quench: Cool back to 0°C . Slowly add Water (20 mL) to hydrolyze excess MsCl . Stir vigorously for 10 minutes.
- Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).^[2]
- Washes:
 - Acid Wash: Wash organics with cold 1M HCl (2 x 20 mL) to remove TEA and amine salts.
 - Base Wash: Wash with Sat. NaHCO_3 (20 mL) to neutralize acid traces.
 - Brine Wash: Wash with Sat. NaCl (20 mL) to dry the organic layer.
- Drying: Dry over anhydrous MgSO_4 or Na_2SO_4 for 15 minutes. Filter.
- Concentration: Concentrate under reduced pressure (Rotavap) at $< 40^\circ\text{C}$.
 - Caution: Alkyl sulfonates can be thermally unstable. Do not overheat.

Workflow Visualization



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Caption: Step-by-step workflow for the synthesis of (S)-THF-3-yl Methanesulfonate.

Regulatory & Safety (E-E-A-T)

Genotoxic Impurity (GTI) Management

Alkyl sulfonates (mesylates, tosylates) are potential genotoxic impurities. In drug substances, they must be controlled to ppm levels (Threshold of Toxicological Concern, TTC ~ 1.5 μ g/day).
[3]

- Risk Source: Unreacted Sulfonyl Chlorides (MsCl/TsCl) or formation of lower alkyl sulfonates (e.g., Methyl Methanesulfonate) if methanol is used in workup.
- Control Strategy:
 - Avoid Alcohols: Do not use Methanol or Ethanol during the workup or crystallization of this intermediate. Use Toluene, DCM, or Heptane.
 - Full Quench: Ensure the water quench step is vigorous and long enough to fully hydrolyze residual MsCl/TsCl.
 - Stability: Store the sulfonate ester cold (2-8°C) and under inert gas. Moisture can hydrolyze the ester back to the alcohol and sulfonic acid.

Handling Precautions

- Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.
- Exotherms: The reaction with amine bases is highly exothermic. Strict temperature control prevents runaway reactions.

Analytical Quality Control

Test	Method	Acceptance Criteria
Identity	¹ H NMR (CDCl ₃)	Diagnostic multiplet at δ 5.2-5.3 ppm (CH-OMs). Shift from δ 4.5 ppm (CH-OH).
Purity	HPLC (UV 210 nm)	> 98.0% Area. (Note: Low UV activity; use CAD/ELSD if available).
Chirality	Chiral HPLC	> 99% ee (Retention of configuration).
Residual Solvent	GC-Headspace	DCM < 600 ppm; TEA < Limit.
Water Content	Karl Fischer (KF)	< 0.1% (Critical for stability).

References

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